Product packaging for L-Thyronine(Cat. No.:CAS No. 1596-67-4)

L-Thyronine

Cat. No.: B554942
CAS No.: 1596-67-4
M. Wt: 273.28 g/mol
InChI Key: KKCIOUWDFWQUBT-AWEZNQCLSA-N
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Description

The Thyronine Nucleus as the Structural Basis of Thyroid Hormones

The fundamental structure of all thyroid hormones is the thyronine nucleus. wikipedia.org L-thyronine is a non-proteinogenic amino acid derivative formed from the coupling of two L-tyrosine residues. wikipedia.org Its chemical structure consists of two phenyl rings joined by an ether linkage (a diphenyl ether). Attached to one of the phenyl rings is an alanine (B10760859) side chain. cdnsciencepub.comnih.gov

The physiological activity of thyroid hormones is conferred by the addition of iodine atoms to specific positions on these two phenyl rings. taylorandfrancis.com Thyronine itself, lacking any iodine atoms, does not possess hormonal activity. cdnsciencepub.com It is the process of iodination within the thyroid gland that transforms this basic scaffold into potent signaling molecules. teachmephysiology.com The inner phenyl ring (the one with the alanine side chain) is designated as the α-ring, while the outer ring is the β-ring. The positions on these rings are numbered, allowing for precise description of the various iodinated derivatives. The conversion from the inactive thyronine base to active hormones highlights the critical role of iodine in endocrine biology. wikipedia.orgingentaconnect.com

Structural Comparison of this compound and Key Thyroid Hormones
Compound NameAbbreviationNumber of Iodine AtomsIodine PositionsCore Structure
This compoundT00NoneThyronine Nucleus
TriiodothyronineT333, 5, 3'Thyronine Nucleus
ThyroxineT443, 5, 3', 5'Thyronine Nucleus

Overview of Iodothyronine Diversity and Biological Significance

The diversity of iodothyronines arises from the number and specific placement of iodine atoms on the thyronine nucleus. This structural variation gives rise to molecules with different biological activities, from potent hormones to inactive byproducts. The primary hormone secreted by the thyroid gland is Thyroxine, which contains four iodine atoms and is also known as T4. thyroid.org However, T4 is largely considered a prohormone, a reservoir for the most biologically active thyroid hormone, Triiodothyronine (T3). wikipedia.org

The conversion of T4 to T3 is a crucial step in thyroid hormone action and is catalyzed by a family of enzymes called iodothyronine deiodinases. qiagen.comwikipedia.org These selenoenzymes remove a specific iodine atom from the outer ring of T4. wikipedia.org This process of deiodination is a key regulatory point, allowing individual tissues to control their exposure to active thyroid hormone. nih.govnih.gov

There are three main types of deiodinases (DIO1, DIO2, and DIO3), which play distinct roles in hormone metabolism: nih.gov

Type 1 and 2 Deiodinases (DIO1, DIO2) are primarily involved in the activation of T4 by converting it to T3. qiagen.com

Type 3 Deiodinase (DIO3) is the main inactivating enzyme. It removes an inner-ring iodine atom, converting T4 to reverse triiodothyronine (rT3) and T3 to 3,3'-diiodothyronine (B1196669) (T2), both of which are considered biologically inactive. wikipedia.orgnih.govnih.gov

This enzymatic activity generates a spectrum of iodothyronines, each with a specific role. T3 is the most potent activator of thyroid hormone receptors, which are nuclear receptors that bind to DNA and regulate gene expression. wikipedia.org Through this mechanism, T3 influences nearly every cell in the body, regulating basal metabolic rate, protein synthesis, and brain development, among many other functions. clevelandclinic.orgwikipedia.orgdiginerve.com Other metabolites, like rT3 and T2, are part of the complex system that fine-tunes thyroid signaling at the local and systemic levels. wikipedia.orgkarger.com The coordinated action of these enzymes ensures precise control over thyroid hormone signaling, which is essential for development, growth, and metabolic homeostasis throughout life. nih.gov

Major Iodothyronines and Their Biological Roles
IodothyronineCommon NamePrimary SourcePrimary Biological Role
3,5,3',5'-Tetraiodo-L-thyronineThyroxine (T4)Thyroid Gland SecretionProhormone; precursor to T3. wikipedia.org
3,5,3'-Triiodo-L-thyronineTriiodothyronine (T3)Peripheral conversion from T4Biologically active hormone; regulates metabolism. clevelandclinic.orgwikipedia.org
3,3',5'-Triiodo-L-thyronineReverse T3 (rT3)Peripheral conversion from T4Biologically inactive metabolite. thyroid.orgclevelandclinic.org
3,5-Diiodo-L-thyronine3,5-T2Metabolism of T3 and T4Considered a thyromimetic agent with some biological activity. karger.com
3,3'-Diiodo-L-thyronine3,3'-T2Metabolism of T3Inactive end product of metabolism. nih.govkarger.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO4 B554942 L-Thyronine CAS No. 1596-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCIOUWDFWQUBT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318222
Record name L-Thyronine
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Molecular Weight

273.28 g/mol
Source PubChem
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Physical Description

Solid
Record name L-Thyronine
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CAS No.

1596-67-4
Record name L-Thyronine
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Record name Thyronine
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Record name L-Thyronine
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Record name O-(4-hydroxyphenyl)-L-tyrosine
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Record name THYRONINE
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Record name L-Thyronine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

255 °C
Record name L-Thyronine
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URL http://www.hmdb.ca/metabolites/HMDB0000667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Structural Modifications of L Thyronine Derivatives

Endogenous Synthesis of Iodothyronines within the Thyroid Gland

The thyroid gland is the primary site for the de novo synthesis of thyroid hormones, a process that is critically dependent on the availability of iodine and a specialized protein scaffold. nih.govnih.gov

Thyroglobulin (Tg), a large glycoprotein (B1211001) dimer with a molecular weight of approximately 660 kDa, serves as the precursor for thyroid hormone synthesis. wikipedia.orgamerigoscientific.com Synthesized by the follicular cells of the thyroid, thyroglobulin is secreted into the follicular lumen, an extracellular compartment, where it constitutes the main component of the colloid. nih.govwikipedia.org Each thyroglobulin molecule contains numerous tyrosine residues, but only a select few are hormonally active. wikipedia.orgnih.gov This protein acts as a scaffold for the iodination of these specific tyrosine residues and the subsequent coupling reactions that form the thyroid hormones. amerigoscientific.comcolostate.edu

The synthesis of thyroid hormones is a multi-step process catalyzed by the enzyme thyroid peroxidase (TPO), located at the apical membrane of the follicular cells. nih.govcolostate.edu The process begins with the active transport of iodide from the bloodstream into the thyroid follicular cells. colostate.educusabio.com This iodide is then transported into the follicular lumen. wikipedia.org

In the colloid, thyroid peroxidase oxidizes iodide to a more reactive form of iodine. nih.govwikipedia.org This activated iodine is then incorporated into the tyrosine residues of thyroglobulin in a process known as organification. cusabio.comyoutube.com This results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues attached to the thyroglobulin backbone. amerigoscientific.comcusabio.com

The final step in the synthesis is the coupling of these iodotyrosine residues, also catalyzed by TPO. nih.govnih.gov The coupling of two DIT molecules results in the formation of 3,5,3',5'-tetraiodo-L-thyronine (thyroxine, T4). nih.govresearchgate.net The coupling of one MIT molecule and one DIT molecule produces 3,5,3'-triiodo-L-thyronine (T3). nih.govresearchgate.net These newly synthesized hormones remain part of the thyroglobulin molecule and are stored in the follicular lumen until they are needed by the body. nih.govnih.gov

Peripheral Metabolism and Deiodination Pathways of L-Thyronine Derivatives

While the thyroid gland produces both T4 and T3, the majority of the biologically active T3 is generated in peripheral tissues through the enzymatic removal of an iodine atom from T4. nih.govwikipedia.orgbioscientifica.com This process of deiodination is carried out by a family of enzymes known as iodothyronine deiodinases. nih.gov

There are three main isoforms of iodothyronine deiodinases: type 1 (DIO1), type 2 (DIO2), and type 3 (DIO3). nih.govqiagen.com These selenoenzymes exhibit distinct tissue distributions, substrate specificities, and catalytic properties, which allow for precise local and systemic regulation of thyroid hormone activity. wikipedia.orgbioscientifica.com

The key difference between these isoforms lies in their regioselectivity—their ability to remove iodine from specific positions on the thyronine molecule. researchgate.netnih.gov DIO1 can catalyze deiodination of both the inner (tyrosyl) and outer (phenolic) rings. researchgate.netnih.gov In contrast, DIO2 specifically targets the outer ring, while DIO3 acts exclusively on the inner ring. researchgate.netnih.gov

IsoformPrimary LocationRing SelectivityPrimary Function
DIO1Liver, Kidneys, ThyroidOuter and Inner RingContributes to circulating T3 levels and clears inactive metabolites. bioscientifica.comnih.gov
DIO2Brain, Pituitary, Brown Adipose TissueOuter RingLocally converts T4 to T3 for intracellular use. bioscientifica.comnih.gov
DIO3Placenta, Fetal Tissues, BrainInner RingInactivates T4 and T3. bioscientifica.comnih.gov

The conversion of the prohormone T4 to the more biologically potent T3 is a critical activation step in thyroid hormone signaling. wikipedia.orgbioscientifica.com This is primarily accomplished by the action of DIO1 and DIO2, which remove an iodine atom from the outer ring of T4. nih.govnih.gov The majority of circulating T3 is derived from the peripheral deiodination of T4, with only a small fraction being directly secreted by the thyroid gland. nih.govgpnotebook.com

Conversely, the deiodination of T4 and T3 can also lead to their inactivation. DIO3 is the principal inactivating deiodinase, converting T4 to reverse T3 (rT3) and T3 to 3,3'-diiodo-L-thyronine (T2) by removing an iodine atom from the inner ring. bioscientifica.comnih.gov rT3 is biologically inactive and its production is a key mechanism for reducing thyroid hormone activity. nih.gov

Further deiodination of T3 and rT3 results in the formation of various diiodothyronines (T2). nih.govnih.gov For instance, the inner ring deiodination of T3 by DIO3 produces 3,3'-diiodo-L-thyronine. nih.gov While it was initially thought that the deiodination of T3 also forms the active metabolite 3,5-diiodo-L-thyronine (3,5-T2), this has not been conclusively demonstrated in vitro. frontiersin.orgmdpi.com However, there is indirect evidence suggesting that 3,5-T2 is formed from T3 in vivo. frontiersin.org

In addition to deiodination, thyroid hormones can undergo other metabolic transformations, including sulfation, glucuronidation, deamination, and decarboxylation, leading to a variety of other metabolites. nih.gov

Molecular Transport Mechanisms of Iodothyronines Across Biological Membranes

Identification and Characterization of Iodothyronine Transporters

Several families of transporters have been identified as playing significant roles in iodothyronine transport. These include monocarboxylate transporters (MCTs), L-type amino acid transporters (LATs), and organic anion transporting polypeptides (OATPs).

Monocarboxylate Transporters (MCTs): MCT8 and MCT10

Monocarboxylate transporters (MCTs) are a family of solute carriers primarily known for transporting monocarboxylates like lactate (B86563) and pyruvate. However, MCT8 and MCT10 have emerged as crucial and relatively specific transporters of thyroid hormones eur.nlscielo.brbioscientifica.comnih.govoup.comoup.com.

MCT8 (SLC16A2): Identified as a highly active and specific thyroid hormone transporter, MCT8 is critical for thyroid hormone uptake in various tissues, particularly the brain oup.comthyroid.orgnih.govnih.gov. It mediates the energy-independent, bidirectional transport of iodothyronines, including T4, T3, and reverse T3 (rT3) thyroid.orgnih.gov. Mutations in the SLC16A2 gene encoding MCT8 are associated with Allan-Herndon-Dudley syndrome, a severe X-linked neurodevelopmental disorder characterized by psychomotor retardation and distinctive thyroid hormone profiles bioscientifica.comnih.govnih.govoup.comnih.gov. MCT8's high expression in neurons and brain capillaries underscores its vital role in delivering thyroid hormone to the central nervous system oup.comnih.gov.

MCT10 (SLC16A10): Highly homologous to MCT8, MCT10 is also an effective transporter of iodothyronines, including T4 and T3 scielo.brnih.govoup.com. While MCT8 shows slightly better transport of T4, MCT10 transports T3 more efficiently scielo.br. Like MCT8, MCT10 facilitates both the cellular uptake and efflux of iodothyronines nih.gov. Its expression in tissues like the intestine, kidney, liver, and skeletal muscle suggests a broad role in thyroid hormone homeostasis scielo.broup.comscispace.com.

Both MCT8 and MCT10 are characterized by 12 putative transmembrane domains (TMDs) scielo.brbioscientifica.comnih.govhormones.gr. Their transport of iodothyronines is sodium-independent bioscientifica.comoup.com.

L-Type Amino Acid Transporters (LATs): LAT1 and LAT2

The L-type amino acid transporters (LATs), specifically LAT1 and LAT2, are also implicated in the transport of thyroid hormones nih.govoup.comnih.govresearchgate.neteur.nloup.com. These transporters are heterodimers composed of a light chain (SLC7A5 for LAT1, SLC7A8 for LAT2) and a common heavy chain (CD98, SLC3A2) oup.comresearchgate.net.

LAT1 (SLC7A5): LAT1, primarily expressed in the brain, spleen, colon, and placenta oup.com, facilitates the cellular uptake of various iodothyronines, including T4, T3, rT3, and 3,3′-diiodothyronine (3,3′-T2) oup.comoup.comnih.gov. It is known for its preference for large, neutral amino acids with aromatic or branched side chains oup.com. LAT1 is also expressed at the blood-brain barrier (BBB) nih.govresearchgate.net.

LAT2 (SLC7A8): LAT2 exhibits a broader substrate specificity than LAT1 for neutral amino acids oup.comsolvobiotech.com. It has been shown to transport T3, 3,3′-T2, and monoiodotyrosine (MIT) oup.comnih.govsolvobiotech.com. LAT2 is widely distributed, found in the kidney, intestine, brain, placenta, and liver, often localized to basolateral membranes oup.comsolvobiotech.com. While it mediates obligatory exchange for amino acids, its transport of thyroid hormones is described as unidirectional uptake solvobiotech.com.

The roles of LAT3, LAT4, and LAT5 in thyroid hormone transport are less defined, with some studies suggesting they may facilitate the efflux of specific iodothyronine derivatives oup.comnih.gov.

Organic Anion Transporting Polypeptides (OATPs)

Organic Anion Transporting Polypeptides (OATPs) constitute a large family of transporters involved in the uptake of various organic anions, including thyroid hormones and their conjugates oup.comnih.govhormones.group.comoup.com. These transporters are typically Na+-independent and possess 12 transmembrane domains oup.comoup.com.

OATP1C1 (SLC21A14): This transporter is notably expressed in brain capillaries and testis, suggesting a specialized role in delivering thyroid hormones to these tissues nih.govhormones.group.comoup.com. OATP1C1 demonstrates high affinity and specificity for T4 and rT3, and also transports T4 sulfate (B86663) (T4S), but shows minimal transport of T3 hormones.group.comoup.comnih.gov. Its presence at the BBB highlights its importance in brain thyroid hormone supply oup.comnih.govoup.com.

OATP1B1 and OATP1B3: These hepatic transporters primarily mediate the uptake of iodothyronine sulfates (T4S, T3S, rT3S) and have limited activity towards nonsulfated thyroid hormones hormones.gruwo.caresearchgate.net.

OATP2B1: This transporter has been investigated for its potential role in intestinal L-thyroxine absorption uwo.ca.

OATP1A2: Expressed in the brain, liver, and kidney, OATP1A2 transports both iodothyronines and their sulfates, potentially contributing to thyroid hormone delivery across the BBB hormones.gr.

Tissue-Specific Expression and Functional Significance of Transporters

The distribution of these transporters across different tissues dictates the tissue-specific regulation of thyroid hormone action.

MCT8: Highly expressed in the liver, kidney, brain (neurons and BBB), adrenal gland, ovary, and thyroid scielo.broup.comnih.gov. Its critical role in brain development makes it indispensable for neurological function oup.comnih.gov.

MCT10: Found in the intestine, kidney, liver, skeletal muscle, heart, and placenta scielo.broup.comscispace.com. Its localization in the basolateral membranes of intestinal and renal cells suggests roles in nutrient absorption and reabsorption oup.com.

LAT1: Predominantly located in the brain, spleen, colon, and placenta, as well as the BBB and tumor cells nih.govoup.comresearchgate.net.

LAT2: Ubiquitously expressed, with high levels in the kidney and significant presence in the intestine, brain, placenta, and liver oup.comsolvobiotech.com. Its basolateral localization in absorptive epithelia is important for transepithelial transport solvobiotech.com.

OATP1C1: Primarily found in brain capillaries and testis, playing a key role in delivering thyroid hormones to the central nervous system and reproductive tissues nih.govhormones.group.comoup.com.

OATP1B1/1B3: Specifically expressed in the liver, involved in the transport and elimination of sulfated thyroid hormones hormones.gruwo.caresearchgate.net.

The functional significance of these transporters is underscored by the severe consequences of their dysfunction. For instance, MCT8 deficiency leads to profound neurological impairment, emphasizing the transporter's essential role in brain thyroid hormone homeostasis during development bioscientifica.comoup.comnih.gov.

Structural Determinants for L-Thyronine Derivative Transport

Understanding the structural features of this compound and its derivatives that dictate their interaction with transporters is crucial for elucidating transport mechanisms.

MCT8: Studies have identified specific amino acid residues critical for MCT8's function. Alanine (B10760859) mutations at Arg445 (helix 8) or Asp498 (helix 10) of human MCT8 abolish T3 transport activity, suggesting these residues are involved in substrate recognition nih.gov. MCT8 exhibits specificity for L-iodothyronines and requires at least one iodine atom per aromatic ring for transport nih.gov. It can discriminate between iodothyronines and other compounds, such as polyphenolic flavonoids that bind to transthyretin nih.gov.

LAT2: Research employing homology modeling and site-directed mutagenesis has begun to explore the structural determinants for LAT2-mediated thyroid hormone transport. These studies aim to identify amino acids involved in substrate binding and translocation, providing initial insights into how LAT2 recognizes and transports TH and its derivatives oup.comnih.gov.

Cellular and Molecular Actions of Iodothyronines

Genomic Actions Mediated by Nuclear Thyroid Hormone Receptors (TRs)

The classical and most extensively studied mechanism of thyroid hormone action involves their interaction with nuclear thyroid hormone receptors (TRs). These receptors are ligand-activated transcription factors that directly influence gene expression.

Thyroid Hormone Receptor Isoforms (TRα, TRβ) and Ligand Binding

Thyroid hormones exert their genomic effects through binding to TRs, which are encoded by two genes, TRα and TRβ. These genes give rise to multiple isoforms through alternative splicing, including TRα1, TRα2, TRβ1, and TRβ2 csic.esub.edumdpi.combioscientifica.com. TRα1 and TRβ1/TRβ2 are the primary functional isoforms that bind thyroid hormones and regulate gene transcription bioscientifica.com. L-thyronine (T3) exhibits a significantly higher binding affinity for TRs compared to thyroxine (T4) researchgate.netnih.gov. For instance, T3 has a binding affinity (Kd) of approximately 0.06 nM for TRα and TRβ, whereas T4 has a Kd of around 2 nM researchgate.net. This difference in affinity underscores T3's greater biological potency researchgate.netnih.gov.

Table 1: Thyroid Hormone Receptor Isoforms and Ligand Binding Characteristics

IsoformPrimary Ligand AffinityDNA Binding PartnerPrimary Tissue Distribution (Examples)
TRα1T3 >> T4RXR, HomodimerHeart, Brain, Bone bioscientifica.com
TRβ1T3 >> T4RXR, HomodimerLiver, Brain, Ear bioscientifica.com
TRβ2T3 >> T4RXR, HomodimerEar, Pituitary bioscientifica.com

Interactions with Thyroid Hormone Response Elements (TREs) and Coregulators

Upon binding to T3, TRs undergo a conformational change that facilitates their interaction with specific DNA sequences known as thyroid hormone response elements (TREs) csic.esnih.govebi.ac.ukoup.combioscientifica.com. These TREs are typically located in the promoter or enhancer regions of target genes nih.govebi.ac.uk. TRs bind to TREs primarily as heterodimers with retinoid X receptors (RXRs) oup.combioscientifica.comnih.govbioscientifica.comoup.comresearchgate.net. While RXR is often considered a "silent partner," its presence is crucial for efficient DNA binding and transcriptional regulation nih.govbioscientifica.comoup.comresearchgate.nettandfonline.com.

In the absence of T3, TRs are bound to TREs and recruit corepressor complexes, which include proteins like NCoR and SMRT, often associated with histone deacetylases (HDACs) csic.esebi.ac.ukoup.comnih.govsdbonline.orgresearchgate.netmdpi.com. These corepressors induce chromatin condensation, leading to transcriptional repression of target genes csic.esebi.ac.ukoup.comnih.govsdbonline.orgresearchgate.net. Upon T3 binding, corepressors are released, and coactivator complexes, such as those containing histone acetyltransferases (HATs), are recruited csic.esoup.comnih.govresearchgate.net. Coactivators acetylate histones, loosening chromatin structure and promoting the assembly of the basal transcription machinery, thereby activating gene transcription csic.esoup.comnih.govresearchgate.net.

Transcriptional Regulation of Target Genes

The recruitment of coactivators or corepressors by the T3-bound TR-RXR complex dictates the transcriptional outcome for target genes csic.esnih.govoup.combioscientifica.comresearchgate.netnih.govresearchgate.netnih.gov. This process leads to either the activation or repression of specific genes involved in a multitude of cellular functions. Thyroid hormones regulate genes critical for metabolism, such as those involved in lipogenesis and glucose metabolism nih.govnih.gov. They also influence genes regulating growth and development, including growth hormone (GH) and genes involved in cardiac function nih.govnih.govcsic.es.

Table 2: Examples of Genes Directly Regulated by this compound (T3)

Gene NameEffect of T3Biological Process / RoleReference
THRSP (Spot 14)UpregulationLipogenesis, fatty acid synthesis nih.govnih.gov
ME1 (Malic Enzyme)UpregulationFatty acid synthesis, NADPH production nih.govnih.gov
ATP1A1 (Na+/K+-ATPase α1 subunit)UpregulationBasal metabolic rate, ion transport nih.gov
GH1 (Growth Hormone 1)DownregulationGrowth and development (in pituitary) nih.gov
ELF2 (E74-like factor 2)DownregulationTranscription factor, tumor growth oncotarget.com
DIO2 (Deiodinase Type II)UpregulationConversion of T4 to T3 nih.gov
FGF2 (Fibroblast Growth Factor 2)UpregulationCell proliferation, angiogenesis (via non-genomic pathway) nih.gov
HIF-1α (Hypoxia-inducible factor 1-alpha)UpregulationCellular response to hypoxia, metabolism nih.govmdpi.com

Non-Genomic Actions of this compound Derivatives

Beyond nuclear receptor-mediated genomic effects, this compound and its derivatives can also initiate rapid cellular responses through non-genomic mechanisms. These actions occur outside the nucleus and are often independent of direct transcriptional regulation.

Plasma Membrane Receptors (e.g., αvβ3 Integrin)

A significant non-genomic pathway involves the binding of thyroid hormones to cell surface receptors, most notably the integrin αvβ3 mdpi.comnih.govmdpi.commdpi.comphysiology.orgoup.comnih.govnih.govgenome.jpnih.govfrontiersin.orgbiologists.comresearchgate.net. Integrin αvβ3 is a transmembrane protein complex that plays a role in cell adhesion and signaling. This integrin has distinct binding sites for T3 and T4, with T4 showing high affinity for one site and T3 binding to both sites mdpi.commdpi.comoup.comnih.govgenome.jp. Binding of T4 to αvβ3 is particularly noted for its role in promoting cell proliferation, angiogenesis, and cancer progression physiology.orgoup.comnih.govfrontiersin.orgbiologists.comresearchgate.net. T3 can also bind to αvβ3, albeit with different signaling outcomes in some cases mdpi.comresearchgate.netnih.gov. These interactions initiate rapid intracellular signaling cascades mdpi.comnih.govmdpi.commdpi.comphysiology.orgoup.comnih.govnih.govgenome.jpnih.govfrontiersin.orgbiologists.comresearchgate.net.

Signal Transduction Pathways (MAPK, PI3K)

The engagement of plasma membrane receptors, particularly integrin αvβ3, by thyroid hormones triggers the activation of key intracellular signal transduction pathways, including the mitogen-activated protein kinase (MAPK) pathway (specifically ERK1/2) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway mdpi.comnih.govmdpi.commdpi.comnih.govgenome.jpnih.govfrontiersin.orgnih.gov. For example, T4 binding to αvβ3 activates the MAPK/ERK1/2 pathway, which can lead to downstream effects such as increased cell proliferation and gene expression nih.govmdpi.commdpi.comphysiology.orgoup.comnih.govnih.govgenome.jpnih.govfrontiersin.orgresearchgate.net. T3 binding to αvβ3 can activate the PI3K/Akt pathway, also influencing cell proliferation and survival mdpi.comnih.govmdpi.comgenome.jpnih.govresearchgate.netnih.gov. In some instances, these non-genomic events can indirectly influence nuclear events by modulating the activity or localization of nuclear receptors or other transcription factors nih.govmdpi.commdpi.comnih.govcreative-diagnostics.com.

Table 3: Non-Genomic Signaling Pathways Activated by this compound (T3) and T4

Pathway NameAssociated Membrane ReceptorPrimary Ligand(s)Downstream EffectsReference
MAPK (ERK1/2)Integrin αvβ3T4, T3Cell proliferation, gene expression, angiogenesis, protein phosphorylation nih.govmdpi.commdpi.comphysiology.orgoup.comnih.govnih.govgenome.jpnih.govfrontiersin.orgresearchgate.net
PI3K/AktIntegrin αvβ3T3, T4Cell proliferation, cell survival, glucose metabolism, gene transcription (e.g., HIF-1α) mdpi.comnih.govmdpi.commdpi.comnih.govgenome.jpnih.govresearchgate.netnih.gov
PI3K/Akt/mTORCytoplasmic TRα1, TRβ1T3Increased protein synthesis, hypertrophic gene program in cardiomyocytes nih.gov

Compound Name Table

this compound (T3)

Thyroxine (T4)

Thyroid Hormone Receptors (TRs)

Retinoid X Receptors (RXRs)

Integrin αvβ3

Mitogen-Activated Protein Kinase (MAPK)

Extracellular signal-regulated kinase 1/2 (ERK1/2)

Phosphatidylinositol 3-Kinase (PI3K)

Protein Kinase B (Akt/PKB)

Nuclear Corepressor 1 (NCoR1)

Silencing Mediator for Retinoid and Thyroid Hormone Receptors (SMRT)

Histone Deacetylases (HDACs)

Histone Acetyltransferases (HATs)

Fibroblast Growth Factor 2 (FGF2)

Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Physiological Roles and Developmental Impact of Iodothyronines

Regulation of Metabolic Processes and Energy Homeostasis

Iodothyronines are central to the regulation of energy metabolism, influencing everything from the body's baseline energy expenditure to the way it stores and utilizes fuels like fats and carbohydrates. nih.govfrontiersin.org Their effects are mediated through both genomic and non-genomic pathways, impacting a wide range of metabolic tissues including the liver, adipose tissue, and skeletal muscle. mdpi.com Pathological conditions such as hyperthyroidism and hypothyroidism starkly illustrate the metabolic influence of these hormones, leading to hyper- and hypo-metabolic states, respectively. frontiersin.org

The liver is a primary target for iodothyronines, which play a significant role in hepatic lipid metabolism. nih.govresearchgate.net They influence the synthesis, breakdown, and storage of lipids within hepatocytes. nih.gov Specifically, triiodothyronine (T3) is known to stimulate all major pathways of hepatic lipid metabolism. researchgate.net This includes both the synthesis of fatty acids and cholesterol, as well as their breakdown and removal. researchgate.netnih.gov

The association between hypothyroidism and conditions like hepatic steatosis (fatty liver) and dyslipidemia underscores the importance of iodothyronines in maintaining liver health. researchgate.net Research has shown that iodothyronines can reduce lipid accumulation in the liver, an effect observed in both in vivo and in vitro models of hepatosteatosis. nih.gov The mechanisms behind this lipid-lowering effect are complex, involving both direct actions on liver cells and indirect effects. nih.gov For instance, the iodothyronine 3,5-diiodo-L-thyronine (T2) has been shown to reduce lipid content in "steatotic hepatocytes" without the thyrotoxic effects associated with T3. nih.gov T2 appears to exert its effects rapidly, in part through direct interactions with mitochondria and other non-thyroid hormone receptor (TR)-mediated pathways. researchgate.net

Studies in dairy cows fed high-concentrate diets have revealed that elevated thyroid hormones can contribute to hepatic metabolic disorders. animbiosci.org In these cases, the expression of genes involved in fatty acid synthesis was decreased, while those for fatty acid oxidation were increased. animbiosci.org This highlights the intricate and sometimes context-dependent role of iodothyronines in liver metabolism.

Table 1: Effects of Iodothyronines on Hepatic Lipid Metabolism

IodothyronineKey Effects on Hepatic Lipid MetabolismPrimary Mechanism of Action
Triiodothyronine (T3) Stimulates synthesis and breakdown of lipids; regulates cholesterol homeostasis. researchgate.netnih.govPrimarily through binding to the hepatic thyroid hormone receptor β1 (TRβ1). researchgate.net
3,5-diiodo-L-thyronine (T2) Reduces lipid accumulation in steatotic hepatocytes. nih.govRapid, non-TR-mediated pathways, including direct mitochondrial interaction. researchgate.net

Iodothyronines play a crucial role in the process of "browning" white adipose tissue (WAT), which involves the transformation of white adipocytes into beige or "brite" (brown-in-white) adipocytes. mdpi.commdpi.com These beige adipocytes share characteristics with brown adipocytes found in brown adipose tissue (BAT), most notably their ability to dissipate energy as heat through a process called non-shivering thermogenesis. mdpi.commdpi.com This process is largely mediated by uncoupling protein 1 (UCP1). mdpi.com

Both T3 and its metabolite T2 have been shown to promote the browning of WAT. mdpi.com T3 can induce the recruitment of brown adipocytes within white adipose depots. mdpi.com Similarly, studies on rats fed a high-fat diet have demonstrated that T2 can also promote WAT browning, in addition to activating BAT thermogenesis. mdpi.com The activation of BAT and the browning of WAT are considered promising therapeutic avenues for addressing obesity and related metabolic disorders. mdpi.com

The mechanism of action involves the interaction of iodothyronines with thyroid hormone receptors in adipose tissue. mdpi.com For example, T3 has been shown to affect inguinal WAT and whole-body metabolism, with the thyroid hormone receptor β (TRβ) being the major isoform mediating these effects. mdpi.com

One of the most well-established functions of iodothyronines is the regulation of the basal or resting metabolic rate (RMR). endocrinesurgery.net.aufrontiersin.org These hormones increase the RMR of nearly all cells in the body. endocrinesurgery.net.au An excess of iodothyronines, as seen in hyperthyroidism, leads to an increased RMR and a slight rise in body temperature. frontiersin.orgendocrinesurgery.net.au Conversely, a deficiency in these hormones results in a decreased RMR. frontiersin.orgendocrinesurgery.net.au

The iodothyronine T2 has been shown to have a more rapid effect on RMR than T3 when administered to hypothyroid rats. frontiersin.org Interestingly, the effect of T2 on RMR was not blocked by an inhibitor of transcription, suggesting a non-genomic mechanism of action. frontiersin.org This rapid stimulation of metabolic rate by T2 may be partly explained by its ability to activate the cytochrome c-oxidase complex in mitochondria. frontiersin.org

Crucial Roles in Central Nervous System Development and Function

Iodothyronines are absolutely essential for the normal development and function of the central nervous system (CNS). frontiersin.orgmdpi.comnih.gov Their deficiency during critical periods of fetal and postnatal development can lead to severe and irreversible neurological impairments, including intellectual deficits and retarded maturation. mdpi.comnih.gov These hormones regulate a multitude of processes within the developing brain, including neurogenesis, cell migration, and the formation of synapses. mdpi.comnih.gov

The brain has intricate mechanisms to control the local availability of the active hormone T3. nih.gov While some T3 is derived from the circulation, a significant portion is produced locally within the brain from its prohormone, thyroxine (T4), by the enzyme type 2 iodothyronine deiodinase (D2). nih.govjneurosci.org This local production, primarily occurring in glial cells, allows for precise regulation of T3 levels in different brain regions. jneurosci.orgnih.gov

Iodothyronines are critical for the proper development and differentiation of both neurons and glial cells, which include astrocytes, oligodendrocytes, and microglia. frontiersin.orgoup.com T3, the active form of thyroid hormone, is a key signaling factor that influences these processes. frontiersin.org

In the developing brain, T3 regulates the expression of specific neuronal genes, thereby controlling the timed coordination of various developmental events. oup.com Thyroid hormone deficiency can lead to altered neuronal differentiation. nih.gov For example, studies in hypothyroid rodents have shown reduced expression of neurofilaments. nih.gov

The development of glial cells is also heavily dependent on iodothyronines. T3 is important for the differentiation of astrocytes and oligodendrocytes. frontiersin.org In hypothyroid rat models, an increase in immature astrocytes has been observed. frontiersin.org The local production of T3 by glial cells, such as astrocytes, is crucial for supplying the hormone to adjacent neurons, which are the primary target cells. jneurosci.orgcsic.es This highlights a metabolic coupling between glial cells and neurons that is essential for normal brain development. oup.com

Table 2: Impact of Iodothyronines on Neural Cell Development

Cell TypeRole of Iodothyronines
Neurons Regulation of differentiation, migration, and synaptogenesis. mdpi.comnih.gov
Astrocytes T3 is important for their differentiation. frontiersin.org They also produce T3 for neuronal use. jneurosci.org
Oligodendrocytes T3 is crucial for their differentiation and maturation. frontiersin.orgfrontiersin.org
Microglia T3 affects their development and function. frontiersin.org

Myelination, the process by which axons are wrapped in a fatty sheath called myelin, is critical for the rapid and efficient transmission of nerve impulses. Iodothyronines play a vital role in this process. frontiersin.orgkuleuven.be They are required for the terminal differentiation of oligodendrocytes, the cells responsible for producing myelin in the CNS. nih.gov Consequently, iodothyronines influence the expression of nearly all myelin protein genes during the myelination period. nih.gov

A deficiency in thyroid hormone during development can lead to delayed myelination. nih.gov Studies have shown that inhibiting the conversion of T4 to T3 results in hypomyelination, suggesting that T3 is a key signaling molecule that controls the timing of oligodendrocyte differentiation and myelin synthesis from the early stages of brain development. kuleuven.be

Iodothyronines also appear to influence neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. frontiersin.org Research in European starlings has suggested an inverse relationship between plasma T3 levels and microstructural changes in several song control nuclei and the cerebellum. frontiersin.org Furthermore, circulating T4 levels during certain periods may influence the myelination of white matter tracts, which could stabilize neuroplastic changes. frontiersin.org

Neuroprotective Effects

Iodothyronines, including L-thyronine, exert significant neuroprotective effects through a variety of genomic and non-genomic mechanisms. nih.gov These hormones are crucial for the normal development and function of the central nervous system (CNS). annaly-nevrologii.commdpi.com Thyroid hormone deficiency during critical developmental periods can lead to severe neurological impairments. mdpi.comfrontiersin.org

Research indicates that thyroid hormones play a protective role in the brain following ischemic injury. nih.govannaly-nevrologii.com They contribute to the integrity of brain vasculature and can stabilize cell and tissue structure when faced with ischemic challenges. nih.gov Both hypothyroidism and the administration of L-thyroxine (T4) have been reported to offer neuroprotection under certain experimental conditions. nih.govfrontiersin.org

The neuroprotective actions of iodothyronines are mediated through several pathways:

Regulation of Ion Channels and Pumps: Iodothyronines can influence the activity of plasma membrane ion pumps and channels, which is vital for the function of excitable cells. nih.gov For instance, they can stimulate Na+/H+ exchangers to correct intracellular pH imbalances and activate plasma membrane Ca2+-ATPase to maintain low intracellular calcium levels. nih.govfrontiersin.org

Modulation of Neurotransmitter Systems: Thyroid hormones can protect against glutamate-induced excitotoxicity. frontiersin.orgfrontiersin.org They achieve this by stimulating the uptake of glutamate (B1630785) by astrocytes, thereby shielding both glial cells and neurons. frontiersin.orgfrontiersin.org

Support of the Cytoskeleton: Iodothyronines help maintain the integrity of the microfilament cytoskeleton by affecting actin. nih.gov The dissolution of the cytoskeleton is a key event in ischemic neuronal cell death. nih.gov

Influence on Neurotrophic Factors: Thyroid hormones have been shown to enhance the activities of neuroprotective growth factors like basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF). nih.gov They also increase the synthesis of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). researchgate.netulsu.ru

Anti-apoptotic Effects: Research suggests that thyroid hormones possess anti-apoptotic properties, helping to prevent programmed cell death in neurons. researchgate.netulsu.ru

Promotion of Angiogenesis: Non-genomic actions of thyroid hormones, initiated at receptors in the plasma membrane, cytoplasm, or mitochondria, can lead to endothelial cell migration and the formation of new blood vessels (angiogenesis). researchgate.netulsu.ru

The conversion of the prohormone thyroxine (T4) to the active form, triiodothyronine (T3), within the brain is a critical control point for thyroid hormone action. csic.esnih.gov This conversion is carried out by deiodinase enzymes, and their activity is modulated in response to thyroid status to maintain stable T3 levels in the brain. csic.esnih.gov

Table 1: Summary of Neuroprotective Mechanisms of Iodothyronines

Mechanism Description Key Molecules Involved References
Ion Homeostasis Regulation of ion pumps and channels to maintain cellular ion balance. Na+/H+ exchanger, Ca2+-ATPase nih.govfrontiersin.org
Glutamate Uptake Stimulation of astrocyte glutamate transporters to prevent excitotoxicity. GLT-1, GLAST frontiersin.org
Cytoskeletal Integrity Stabilization of the actin cytoskeleton to prevent cellular collapse. Actin nih.gov
Neurotrophic Support Enhancement of the production and activity of neurotrophic factors. BDNF, GDNF, bFGF, EGF nih.govresearchgate.netulsu.ru
Anti-apoptosis Inhibition of programmed cell death pathways in neurons. BCL2 researchgate.netulsu.rumdpi.com
Angiogenesis Promotion of new blood vessel formation. - researchgate.netulsu.ru

Influence on Reproductive Physiology

Iodothyronines are essential for the proper functioning of the female and male reproductive systems. nih.govoup.com They exert their influence at multiple levels of the reproductive axis, from the hypothalamus and pituitary to the gonads themselves. oup.commdpi.com

In females, thyroid hormones are vital for modulating the metabolism and development of ovarian, uterine, and placental tissues. nih.govoup.com Disruptions in thyroid function can lead to a range of reproductive issues, including menstrual irregularities, anovulation, and reduced fertility. mdpi.comovoclinic.netthomsonmedical.com Thyroid hormones interact directly with the hypothalamic-pituitary-gonadal (HPG) axis, influencing the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). mdpi.commdpi.com They also have direct effects on the ovaries, where thyroid hormone receptors are present. iz.edu.pl Furthermore, thyroid hormones can modulate the uterine response to estrogen. mdpi.com

In males, while the testis was once considered unresponsive to thyroid hormones, it is now clear that they play a significant role in testicular development and function. oup.comnih.govscielo.br Thyroid hormone receptors are present in testicular cells, including Sertoli and Leydig cells, throughout development and in adulthood. nih.govscielo.br Triiodothyronine (T3) is involved in the control of Sertoli cell proliferation and maturation, as well as in postnatal Leydig cell differentiation and steroidogenesis. nih.gov Thyroid dysfunction can be associated with abnormalities in testicular morphology and function, as well as altered sexual function. scielo.br

The influence of iodothyronines extends to the regulation of sex steroid hormone metabolism. oup.com For instance, in female rats, gonadectomy and estradiol (B170435) replacement have been shown to affect the activity of type 1 deiodinase, an enzyme that converts T4 to T3. nih.gov

Table 2: Influence of Iodothyronines on Female and Male Reproductive Physiology

Reproductive Aspect Female Male References
Hormonal Regulation Modulates secretion of GnRH, LH, FSH, and prolactin. mdpi.commdpi.com Influences gonadotropin release. oup.com oup.commdpi.commdpi.com
Gonadal Function Affects ovarian metabolism, development, and egg maturation. nih.govovoclinic.net Regulates Sertoli and Leydig cell proliferation and differentiation; influences steroidogenesis. nih.govscielo.br nih.govovoclinic.netnih.govscielo.br
Fertility Essential for regular menstrual cycles, ovulation, and uterine health for embryo implantation. ovoclinic.netthomsonmedical.com Impacts sperm production and quality. thomsonmedical.com ovoclinic.netthomsonmedical.com
Pregnancy Crucial for pregnancy maintenance and fetal development. nih.gov - nih.gov

Cross-talk with Other Endocrine Systems

The thyroid endocrine system engages in significant cross-talk with other major endocrine axes, most notably the hypothalamic-pituitary-adrenal (HPA) axis and the growth hormone (GH) axis. This intricate interplay ensures a coordinated response to various physiological demands, including stress and growth. rupahealth.comdrjennarayachoti.com

The relationship between the thyroid and adrenal glands is bidirectional. rupahealth.com The HPA axis, which regulates the body's response to stress, and the hypothalamic-pituitary-thyroid (HPT) axis are interconnected. rupahealth.comwikipedia.org Chronic stress can lead to HPA axis dysfunction, which in turn can impact thyroid function by, for example, affecting the conversion of T4 to T3. rupahealth.comdrjennarayachoti.com Conversely, thyroid hormones can influence the HPA axis; for instance, low thyroid hormone levels may lead to increased cortisol secretion as the body attempts to compensate for a reduced metabolic rate. palomahealth.com Glucocorticoids, the end-products of the HPA axis, can also directly regulate the expression of genes that are also targets of thyroid hormones. nih.gov

There is also a well-established interaction between thyroid hormones and the growth hormone (GH) axis. nih.govresearchgate.net Thyroid hormones are necessary for normal GH secretion and action. researchgate.net They act at both the hypothalamic and pituitary levels to regulate GH. nih.gov Specifically, triiodothyronine (T3) has been shown to increase the expression of the GH gene and the gene for the GH secretagogue receptor in the pituitary. nih.govbioscientifica.com This indicates that thyroid hormones can enhance the pituitary's sensitivity to GH-releasing stimuli. The synergistic effect of thyroid and glucocorticoid hormones on GH mRNA levels suggests they act through different mechanisms to regulate GH production. pnas.org

Table 3: Cross-talk Between Thyroid and Other Endocrine Systems

Interacting System Key Interactions Mediating Hormones/Factors References
Hypothalamic-Pituitary-Adrenal (HPA) Axis Bidirectional regulation; chronic stress impacts thyroid function; thyroid hormones influence cortisol secretion. Cortisol, Glucocorticoids rupahealth.comdrjennarayachoti.compalomahealth.com
Growth Hormone (GH) Axis Thyroid hormones are required for normal GH secretion and action; T3 stimulates GH gene expression. Growth Hormone (GH), GH-releasing hormone (GHRH) nih.govresearchgate.netbioscientifica.compnas.org
Reproductive System Regulation of gonadotropin and sex steroid hormone secretion and action. GnRH, LH, FSH, Estrogen, Testosterone oup.commdpi.commdpi.com

Regulatory Mechanisms and Homeostasis of Iodothyronine System

Hypothalamic-Pituitary-Thyroid (HPT) Axis Regulation

The HPT axis is the cornerstone of thyroid hormone homeostasis, integrating signals to control the synthesis and secretion of thyroid hormones. wikipedia.org This neuroendocrine system involves the hypothalamus, the pituitary gland, and the thyroid gland. wikipedia.orgclevelandclinic.org The hypothalamus releases Thyrotropin-Releasing Hormone (TRH), which stimulates the anterior pituitary gland to produce and secrete Thyroid-Stimulating Hormone (TSH). clevelandclinic.orgdroracle.ai TSH, in turn, acts on the thyroid gland to stimulate the synthesis and release of the thyroid hormones, primarily thyroxine (T4) and, to a lesser extent, triiodothyronine (T3). yourhormones.info

The stability of the HPT axis is maintained by a sophisticated negative feedback system, primarily driven by the circulating levels of T3 and T4. wikipedia.orgresearchgate.net These hormones exert inhibitory effects at both the hypothalamic and pituitary levels, thus regulating their own production. wikipedia.orgnih.gov When circulating levels of T3 and T4 rise, they suppress the synthesis and release of TRH from the hypothalamus and TSH from the pituitary. clevelandclinic.orgoup.com Conversely, a fall in thyroid hormone levels leads to a reduction in this negative feedback, resulting in increased TRH and TSH secretion to stimulate the thyroid gland. yourhormones.info

This feedback loop ensures that thyroid hormone concentrations in the blood are kept within a narrow, physiologically optimal range. nih.gov The biologically active form of the hormone, T3, is a key mediator of this negative feedback, particularly at the pituitary level where it inhibits the transcription of the genes for the TSH subunits. oup.comresearchgate.net Research has shown that thyroid hormone receptors, specifically TRβ2, play a crucial role in mediating this T3-dependent inhibition in the thyrotrophs of the pituitary. researchgate.net The feedback mechanism is so sensitive that even small changes in free T4 concentrations can lead to significant inverse changes in TSH levels.

The process involves the conversion of T4 to T3 within the hypothalamus and pituitary, a reaction catalyzed by the enzyme type 2 deiodinase (D2). oup.com This locally produced T3 is critical for the feedback regulation. The synthesis of TRH and the TSH subunit genes are inhibited at the transcriptional level by thyroid hormone. oup.com

Key Components of the HPT Axis Negative Feedback Loop

ComponentFunctionRegulated by
HypothalamusSenses low circulating thyroid hormone levels and releases TRH. wikipedia.orgInhibited by high levels of T3 and T4. wikipedia.orgoup.com
Anterior PituitaryStimulated by TRH to produce and release TSH. droracle.aiInhibited by high levels of T3 and T4. wikipedia.orgdroracle.ai
Thyroid GlandStimulated by TSH to produce and release T4 and T3. yourhormones.infoTSH levels.
Thyroid Hormones (T3 and T4)Regulate metabolism and exert negative feedback on the hypothalamus and pituitary. wikipedia.orgTRH and TSH stimulation.

TSH is a glycoprotein (B1211001) hormone produced by the thyrotroph cells of the anterior pituitary gland. droracle.ai Its primary role is to regulate the production of thyroid hormones by the thyroid gland. yourhormones.info The production and secretion of TSH are tightly controlled by the stimulatory action of TRH from the hypothalamus and the inhibitory feedback of thyroid hormones. droracle.aioup.com

TRH, released in a pulsatile manner from the hypothalamus, is transported to the anterior pituitary via the hypothalamic-pituitary portal system. droracle.ai Upon binding to its specific receptors on thyrotroph cells, TRH initiates intracellular signaling cascades that lead to the synthesis and release of TSH. droracle.ai TSH itself is composed of two subunits: an alpha subunit, which is common to other pituitary hormones like Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), and a beta subunit, which is unique to TSH and confers its biological specificity. droracle.ai

The negative feedback exerted by thyroid hormones on TSH production is a multi-level process. T3 and T4 can inhibit the transcription of the genes encoding both the alpha and beta subunits of TSH. droracle.ai They also interfere with the post-translational modifications of TSH, such as glycosylation, which can affect its bioactivity and clearance from circulation. droracle.ai Furthermore, thyroid hormones can directly inhibit the release of TSH from the thyrotroph cells. droracle.ai Studies in transgenic animals have underscored the dominant role of TRH in stimulating TSH production, as its absence leads to a significant reduction in TSH even in hypothyroid conditions. droracle.ai

Local and Tissue-Specific Regulation of Iodothyronine Availability

While the HPT axis maintains systemic euthyroidism, the physiological effects of thyroid hormones are ultimately determined by their concentration and action within target cells. nih.gov A sophisticated system of local regulation ensures that intracellular thyroid hormone levels are precisely controlled in a tissue-specific and temporally-specific manner, often independent of circulating hormone concentrations. bioscientifica.comnih.gov This local control is primarily mediated by two families of proteins: the iodothyronine deiodinases and thyroid hormone transporters. nih.govnih.gov

The iodothyronine deiodinases are a family of enzymes that activate or inactivate thyroid hormones. nih.gov There are three main types:

Type 1 deiodinase (D1): Primarily found in the liver, kidneys, and thyroid, D1 is responsible for converting T4 to T3, contributing to circulating T3 levels. nih.govoup.com

Type 2 deiodinase (D2): Located in tissues such as the brain, pituitary, and brown adipose tissue, D2 is a key enzyme for the intracellular conversion of T4 to T3, thereby providing a local source of the active hormone. nih.govoup.com Its expression is upregulated in hypothyroidism to maximize intracellular T3 production. nih.gov

Type 3 deiodinase (D3): This enzyme inactivates thyroid hormones by converting T4 to reverse T3 (rT3) and T3 to T2 (3,3'-diiodothyronine). nih.govwikipedia.org D3 plays a crucial protective role, particularly during development, by preventing tissues from excessive thyroid hormone exposure. wikipedia.org Its expression is often increased in hyperthyroidism. nih.gov

The differential expression and regulation of these deiodinases in various tissues allow for a fine-tuning of thyroid hormone signaling. nih.govresearchgate.net For instance, in the brain, local D2 activity is the primary source of T3 for neurons, highlighting the importance of this local control for proper neurological function. nih.gov

Thyroid hormone transporters are membrane proteins that facilitate the entry of iodothyronines into and out of cells. nih.govnih.gov Since thyroid hormones exert their effects intracellularly, these transporters are essential for their action. nih.gov Several transporters have been identified, with some showing specificity for thyroid hormones, including:

Monocarboxylate transporter 8 (MCT8)

Monocarboxylate transporter 10 (MCT10)

Organic anion-transporting polypeptide 1C1 (OATP1C1)

The tissue-specific expression of these transporters is another layer of regulation. mct8.inforesearchgate.net For example, MCT8 is widely expressed in tissues including the brain, liver, and kidneys. nih.gov The expression patterns of these transporters can change during development and in response to physiological cues, further contributing to the local control of thyroid hormone availability. mct8.info

Mechanisms of Local Iodothyronine Regulation

MechanismKey ProteinsFunctionTissue-Specific Examples
DeiodinationType 1 Deiodinase (D1)Converts T4 to T3, contributing to circulating T3. nih.govLiver, Kidney, Thyroid. nih.gov
Type 2 Deiodinase (D2)Intracellular conversion of T4 to T3 for local use. nih.govBrain, Pituitary, Brown Adipose Tissue. oup.com
Type 3 Deiodinase (D3)Inactivates T4 and T3. nih.govBrain, Skin, Fetal tissues. oup.com
Cellular TransportMCT8Facilitates cellular uptake and efflux of thyroid hormones. nih.govBrain, Liver, Kidney. nih.gov
MCT10Transports thyroid hormones across the cell membrane. nih.govVarious tissues.
OATP1C1Mediates thyroid hormone transport. nih.govBrain.

Pathophysiological Conditions and Environmental Interferences

Genetic Defects Affecting Iodothyronine Synthesis, Transport, and Action

Thyroid Hormone Resistance (THR) is a rare genetic disorder characterized by a reduced responsiveness of target tissues to thyroid hormones. nih.govyourhormones.info This condition typically arises from mutations in the genes encoding thyroid hormone receptors (TRs), with approximately 85% of cases linked to mutations in the thyroid hormone receptor beta (THRB) gene. thyforlife.com These mutations, often inherited in an autosomal dominant pattern, alter the receptor's structure or function, impairing its ability to bind to triiodothyronine (T3), the active form of thyroid hormone. thyforlife.comyoutube.com

The result is a disconnect between circulating hormone levels and tissue action. The pituitary gland, which also becomes resistant, fails to properly suppress Thyroid-Stimulating Hormone (TSH) in response to high levels of thyroid hormones. rupahealth.com This leads to a characteristic biochemical profile of elevated free thyroxine (T4) and T3 levels in the blood, with normal or slightly elevated TSH. yourhormones.infothyforlife.com The clinical presentation can be variable, as different tissues in the body have varying proportions of alpha and beta receptors. yourhormones.info Tissues with predominantly defective beta receptors will exhibit signs of underactivity, while those with normal alpha receptors may show signs of overactivity due to the high circulating hormone levels. yourhormones.info

There are two main classifications of THR based on the extent of receptor impairment:

Generalized Resistance to Thyroid Hormone (GRTH): Involves widespread insensitivity to thyroid hormones across multiple tissues. thyforlife.com

Pituitary Resistance to Thyroid Hormone (PRTH): Primarily affects the pituitary gland, leading to symptoms more aligned with hyperthyroidism due to the overstimulation of the thyroid gland. thyforlife.comyoutube.com

Genetic testing is crucial for confirming mutations in the THRB or, less commonly, the THRA gene to diagnose the syndrome definitively. thyforlife.comyoutube.com

Proper thyroid hormone action is contingent on its transport across cell membranes, a process facilitated by specific transporter proteins. A critical example of a transporter deficiency is Allan-Herndon-Dudley syndrome (AHDS), also known as MCT8 deficiency. chop.eduwikipedia.org This rare, X-linked genetic disorder results from mutations in the SLC16A2 gene, which provides the instructions for making the monocarboxylate transporter 8 (MCT8) protein. wikipedia.orgmedlineplus.gov

MCT8 is essential for transporting thyroid hormones, particularly T3, into nerve cells in the developing brain. wikipedia.orgmedlineplus.gov When mutations render the MCT8 protein non-functional, T3 cannot effectively enter the central nervous system. This lack of crucial hormone disrupts normal brain development from before birth, leading to severe moderate to severe intellectual disability, impaired speech, and significant problems with movement. medlineplus.govmedlineplus.gov Affected individuals often present with weak muscle tone (hypotonia) in infancy, which progresses to abnormal muscle stiffness (spasticity), involuntary movements, and the development of joint deformities (contractures) as they age. medlineplus.govmedlineplus.gov

The deficiency creates a paradoxical state: while the brain suffers from a severe lack of thyroid hormone (central hypothyroidism), excess T3 circulates in the bloodstream because it is not being taken up by nerve cells. chop.edumedlineplus.gov This leads to a state of thyrotoxicosis in peripheral tissues, causing symptoms like increased heart rate, inability to gain weight, and muscle wasting. chop.edubioscientifica.com The characteristic laboratory findings for AHDS are high serum T3 levels, low to normal T4 levels, and normal or slightly elevated TSH. nih.gov

Endocrine Disrupting Chemicals (EDCs) and Iodothyronine Homeostasis

Endocrine-disrupting chemicals are exogenous substances that interfere with the synthesis, secretion, transport, metabolism, binding, or elimination of natural hormones. nih.gov The thyroid system is a primary target for many EDCs, which are pervasive in the environment and found in numerous consumer and industrial products. hilarispublisher.comhilarispublisher.com Exposure can occur through ingestion of contaminated food and water, inhalation, or skin contact.

EDCs can disrupt the normal functioning of the thyroid axis at multiple levels:

Interference with Synthesis: Several chemicals can inhibit key components of thyroid hormone production. For example, compounds like perchlorate, thiocyanate, and nitrate (B79036) competitively inhibit the sodium-iodide symporter (NIS), which is responsible for transporting iodide into the thyroid gland—the first step in hormone synthesis. hilarispublisher.comresearchgate.net Other chemicals can inhibit the enzyme thyroid peroxidase (TPO), which is crucial for oxidizing iodide and attaching it to tyrosine residues on the thyroglobulin protein. researchgate.net

Disruption of Transport: Thyroid hormones circulate in the bloodstream bound to transport proteins such as thyroxine-binding globulin (TBG) and transthyretin (TTR). Some EDCs, including certain polychlorinated biphenyls (PCBs) and phthalates, can bind to these transport proteins. researchgate.net This competitive binding can displace thyroid hormones, increasing their clearance from the body and reducing their availability to target tissues. nih.gov

Receptor Binding and Action: EDCs can interfere directly with the thyroid hormone receptor. They may act as agonists , mimicking the action of T3 and inappropriately activating the receptor, or as antagonists , blocking the natural hormone from binding to its receptor and thereby preventing its normal function. hilarispublisher.comendocrine.org Chemicals like Bisphenol A (BPA), PCBs, and certain flame retardants have been shown to interact with thyroid hormone receptors, altering gene expression. researchgate.netyoutube.com

A wide array of environmental pollutants has been identified as potential thyroid disruptors. These chemicals are found in industrial applications, agriculture, and common household products, leading to widespread human exposure. hilarispublisher.comkresserinstitute.com

Class of Pollutant Primary Sources Primary Mechanism(s) of Thyroid Disruption
Polychlorinated Biphenyls (PCBs) Industrial chemicals (historically used in electrical equipment, lubricants, plastics); persist in the environment. kresserinstitute.comBind to transport proteins (transthyretin), displacing T4; interfere with receptor binding; alter hormone metabolism. researchgate.net
Polybrominated Diphenyl Ethers (PBDEs) Flame retardants used in furniture, electronics, and textiles. hilarispublisher.comCompete for binding to transport proteins; may act at the thyroid hormone receptor. nih.govyoutube.com
Bisphenols (e.g., Bisphenol A - BPA) Used in the production of polycarbonate plastics (e.g., food containers) and epoxy resins (e.g., can linings). hilarispublisher.comCompetes with T3 for binding to transport proteins; may inhibit deiodinase enzymes; can act as an antagonist at the thyroid hormone receptor. youtube.comresearchgate.net
Phthalates Plasticizers (to soften plastics) found in food packaging, children's toys, and personal care products (e.g., lotions, shampoos). npthyroid.comMay inhibit the sodium-iodide symporter (NIS); can interfere with receptor binding and cellular uptake of thyroid hormones. researchgate.net
Perchlorate An industrial chemical found in rocket fuel, explosives, and some fertilizers; contaminates drinking water and food. kresserinstitute.comnih.govCompetitively inhibits iodide uptake by the thyroid gland, directly reducing hormone synthesis. hilarispublisher.comcontinentalhospitals.com
Pesticides (e.g., Organochlorines like DDT) Agricultural use; persist in the environment and bioaccumulate in the food chain. Interfere with enzymes involved in hormone synthesis; may inhibit TSH receptor function. researchgate.net
Per- and Polyfluoroalkyl Substances (PFAS) Used in non-stick cookware, water-repellent clothing, and firefighting foam; contaminate drinking water. hilarispublisher.comAssociated with alterations in thyroid hormone levels; may interfere with transport and receptor binding. hilarispublisher.combeyondpesticides.org

Advanced Research Methodologies and Experimental Models in Iodothyronine Research

In Vitro Cellular and Subcellular Models

In vitro cell line studies are fundamental for dissecting the molecular mechanisms of L-thyronine and its derivatives. These models allow for controlled investigations into cellular signaling pathways and gene expression. For instance, the human lung epithelial cell line A549 serves as a model to study the functions of alveolar type II cells and the effects of iodothyronines on mitochondrial dysfunction. mdpi.com Similarly, human glioma cell lines, such as U-87 MG, have been instrumental in demonstrating how L-thyroxine (T4) and 3,5,3′-triiodo-L-thyronine (T3) can stimulate cell proliferation through the activation of the mitogen-activated protein kinase (MAPK/ERK1/2) pathway. nih.gov

Studies using these cell lines have revealed that the proliferative effects of T3 and T4 can be concentration-dependent, with ERK1/2 activation occurring within 30 minutes. nih.gov Furthermore, research on MCF-7 human breast cancer cells has shown that T3 can induce apoptosis by repressing the expression of Senescence Marker Protein-30 (SMP30). plos.org This process is mediated by thyroid hormone receptors (TRs) interacting with thyroid hormone response elements (TREs) on gene promoters. plos.org The use of specific cell lines, like the monkey fibroblast cell line CV-1 which lacks functional TRs, has helped identify cell surface receptors for thyroid hormones, such as integrin-αvβ3. nih.gov

The table below summarizes key cell lines used in iodothyronine research and their specific applications in elucidating molecular mechanisms.

Cell LineOrganism/Tissue of OriginKey Research Application in Iodothyronine Studies
A549 Human Lung EpithelialInvestigating mitochondrial dysfunction and the protective effects of iodothyronines. mdpi.com
U-87 MG Human GliomaElucidating the role of MAPK/ERK1/2 and PI3K pathways in thyroid hormone-induced cell proliferation. nih.gov
MCF-7 Human Breast CancerStudying the mechanisms of T3-induced apoptosis via SMP30 repression. plos.org
CV-1 Monkey FibroblastIdentifying cell surface receptors for thyroid hormones, like integrin-αvβ3. nih.gov
HepG2 Human Hepatocellular CarcinomaExamining the effects of T1AM and T3 on sirtuin expression. researchgate.net

These cell line models provide a reductionist approach to understanding the complex signaling cascades initiated by iodothyronines, paving the way for more targeted in vivo studies.

Xenopus laevis oocytes are a powerful tool for characterizing the function of membrane transporters, including those responsible for iodothyronine uptake. nih.govnih.gov This system is particularly advantageous because oocytes have low endogenous transporter activity, providing a clear background to study the function of an exogenously expressed transporter. nih.govphysiology.org By injecting cRNA encoding specific transporter proteins, researchers can measure the uptake of radiolabeled iodothyronines and their derivatives. eur.nlsnmjournals.org

This methodology has been crucial in identifying and characterizing several key thyroid hormone transporters. For example, the co-expression of the heavy chain 4F2hc and the light chain LAT1 in Xenopus oocytes demonstrated their role in forming a functional system L amino acid transporter that mediates the Na+-independent transport of iodothyronines. eur.nl Similarly, the monocarboxylate transporter 8 (MCT8) and members of the organic anion transporting polypeptide (OATP) family have been identified as active and specific thyroid hormone transporters using this system. nih.gov

The table below details some of the key transporters studied using oocyte expression systems and their substrate specificities.

TransporterSubstratesKey Findings from Oocyte Expression Studies
System L (4F2hc/LAT1) T4, T3, rT3, 3,3′-diiodothyronineNa+-independent transport of iodothyronines. eur.nl
MCT8 T3, T4Very active and specific thyroid hormone transporter. nih.gov
OATP1C1 T4High-affinity T4 transporter. frontiersin.orgoup.com
LAT2 3,3′-diiodo-L-thyronine, T3Prefers 3,3′-T2 as a substrate over other thyroid hormones. nih.gov

Kinetic parameters, such as the Michaelis constant (Km), can also be determined using this system, providing insights into the affinity of different transporters for various iodothyronines. eur.nl For instance, studies have revealed Km values for T4 and T3 transport by the 4F2hc/LAT1 heterodimer to be 7.9 µM and 0.8 µM, respectively. eur.nl The use of oocyte expression systems continues to be invaluable for dissecting the specific roles of different transporters in thyroid hormone uptake and distribution.

The isolation of mitochondria from tissues is a critical technique for studying the direct effects of this compound and its metabolites on cellular respiration and energy metabolism. This process typically involves the gentle homogenization of tissues followed by differential centrifugation to separate the mitochondrial fraction from other cellular components. physiology.orgnih.govresearchgate.net The resulting mitochondrial pellet can then be used in a variety of functional assays.

One of the most common applications is the measurement of oxygen consumption using polarography, often with an Oroboros Oxygraph. mdpi.com These assays can determine the rates of mitochondrial respiration in different states, such as state 3 (maximal ATP synthesis) and state 4 (resting state). nih.gov Researchers can also investigate the activity of specific components of the electron transport chain, such as cytochrome c oxidase (Complex IV), and the phenomenon of proton leak, where protons re-enter the mitochondrial matrix without generating ATP. mdpi.comphysiology.org

The table below outlines some of the key mitochondrial functional assays and the insights they provide into iodothyronine action.

AssayParameter MeasuredKey Findings Related to Iodothyronines
Polarography/Respirometry Oxygen consumption rateT2 rapidly stimulates mitochondrial respiration. mdpi.complos.org
Cytochrome c Oxidase Activity Activity of Complex IVT2 enhances cytochrome c oxidase activity. mdpi.com
Proton Leak Kinetics Proton flux across the inner mitochondrial membraneT2 can induce mitochondrial uncoupling. physiology.org
ATP Synthesis Assay Rate of ATP productionT2 can enhance ATP synthesis. mdpi.com

These subcellular studies have been instrumental in demonstrating that iodothyronines, particularly 3,5-diiodo-L-thyronine (T2), can exert rapid, non-genomic effects directly on mitochondria. mdpi.comnih.gov For example, T2 has been shown to stimulate mitochondrial respiration and fatty acid oxidation within an hour of administration to hypothyroid rats. physiology.org These findings suggest that mitochondria are primary targets for some of the metabolic effects of iodothyronines.

In Vivo Animal Models for Systemic and Organ-Specific Effects

Diet-induced obesity (DIO) in animal models, typically rodents, is a widely used approach to investigate the metabolic effects of this compound and its derivatives in a pathophysiological context that mimics human obesity. nih.govmdpi.com These models are usually created by feeding animals a high-fat diet (HFD) for an extended period, leading to increased body weight, adiposity, and often, metabolic dysregulation. mdpi.comnih.gov

Studies using DIO models have shown that 3,5-diiodo-L-thyronine (T2) can prevent HFD-induced overweight and related metabolic issues. plos.org T2 administration has been found to reduce fat mass, increase metabolic rate, and improve conditions like hepatic steatosis and hypertriglyceridemia. mdpi.comnih.gov Furthermore, T2 has been shown to promote the "browning" of white adipose tissue, a process that increases energy expenditure. mdpi.com

The table below summarizes key findings from studies using DIO animal models to investigate the effects of iodothyronines.

Animal ModelDietIodothyronine StudiedKey Findings
C57BL/6J Mice High-Fat Diet (60 kJ% fat)3,5-T2, T3T2 exerts thyromimetic effects, reducing fat depots and increasing metabolic rate. nih.gov
Sprague-Dawley Rats High-Fat Diet3,5-T2T2 induces browning of white adipose tissue. mdpi.com
Wistar Rats High-Fat Diet3,5-T2T2 prevents body weight gain and improves metabolic parameters. mdpi.com

These in vivo models are crucial for understanding the systemic effects of iodothyronines on energy balance and metabolism. They allow for the investigation of complex interactions between different organs and systems that cannot be fully recapitulated in vitro.

Animal models of hypothyroidism are essential for studying the physiological and pathological consequences of thyroid hormone deficiency and for evaluating the therapeutic potential of this compound and its analogs. These models can be created through various methods, each with its own advantages and limitations.

Surgical thyroidectomy involves the physical removal of the thyroid gland, leading to a complete and immediate loss of thyroid hormone production.

Chemical-induced hypothyroidism is often achieved by administering goitrogens like propylthiouracil (B1679721) (PTU), which inhibits thyroid hormone synthesis. researchgate.netkarger.com

Dietary-induced hypothyroidism can be created by feeding animals an iodine-deficient diet.

Radioactive iodine-induced hypothyroidism uses radioactive isotopes of iodine (e.g., ¹³¹I) to destroy thyroid follicular cells.

Immunological models can involve inducing an autoimmune response against the thyroid gland.

Studies in hypothyroid rats have been instrumental in demonstrating the rapid effects of 3,5-diiodo-L-thyronine (T2) on mitochondrial function. For example, a single injection of T2 into hypothyroid rats was shown to stimulate skeletal muscle mitochondrial fatty acid oxidation and thermogenesis within one hour. physiology.org These models have also been used to show that T2 can activate brown adipose tissue (BAT) thermogenesis, a key process for maintaining body temperature. plos.org

The table below provides an overview of different hypothyroidism models and their applications in iodothyronine research.

Model TypeMethod of InductionKey Research Applications
Surgical Removal of the thyroid glandStudying the complete absence of endogenous thyroid hormones.
Chemical Administration of goitrogens (e.g., PTU)Investigating the effects of iodothyronines on metabolism in a hypothyroid state. researchgate.netkarger.com
Dietary Iodine-deficient dietExamining the role of iodine in thyroid hormone synthesis and action.
Radioactive Administration of radioactive iodineModeling thyroid ablation therapy.
Immunological Induction of autoimmune thyroiditisStudying the interplay between the immune system and thyroid function.

These diverse models of hypothyroidism provide invaluable tools for researchers to explore the multifaceted roles of this compound and its derivatives in health and disease.

Omics Technologies in Iodothyronine Research

The advent of "omics" technologies has enabled a global and high-throughput analysis of the molecular events regulated by iodothyronines.

Transcriptomics, the study of the complete set of RNA transcripts in a cell or tissue, has been widely applied to identify genes regulated by this compound and other iodothyronines. Techniques such as DNA microarrays and RNA sequencing (RNA-Seq) allow for the simultaneous measurement of the expression levels of thousands of genes in response to varying thyroid hormone levels.

These studies have been conducted in various tissues, including the liver, brain, and heart, as well as in different cell culture models. The results have revealed that thyroid hormones regulate a vast array of genes involved in diverse biological processes such as:

Lipid, carbohydrate, and protein metabolism

Cell growth and proliferation

Development and differentiation

Mitochondrial function and energy expenditure

For example, gene expression profiling in the developing cerebellum has identified numerous T3-responsive genes that are critical for normal brain development. In the liver, transcriptomic analyses have elucidated the networks of genes involved in cholesterol and fatty acid metabolism that are under the control of thyroid hormone receptors. These large-scale analyses provide a comprehensive view of the genomic actions of iodothyronines and help in constructing the gene regulatory networks they control.

Proteomics, the large-scale study of proteins, and metabolomics, the systematic study of small molecule metabolites, provide complementary information to transcriptomics. These technologies allow researchers to investigate how changes in gene expression induced by iodothyronines translate into alterations in the proteome and metabolome.

Proteomic approaches, often using mass spectrometry, have been employed to identify proteins that are differentially expressed in tissues under different thyroid states (e.g., euthyroid vs. hypothyroid). These studies have identified changes in the abundance of structural proteins, enzymes, and regulatory proteins in response to thyroid hormone, providing direct insights into the cellular functions being modulated.

Metabolomics, on the other hand, profiles the complete set of metabolites in a biological sample. By comparing the metabolic profiles of individuals with different thyroid statuses, researchers can identify specific metabolic pathways that are impacted by iodothyronine action. This has been particularly useful in understanding the systemic effects of thyroid hormones on energy metabolism.

Computational and Structural Biology Approaches

Computational and structural biology methods provide a molecular-level understanding of how iodothyronines interact with their target proteins.

In the absence of experimentally determined structures, homology modeling can be used to build three-dimensional models of proteins such as thyroid hormone receptors or transporters. This technique relies on the known structure of a related homologous protein as a template.

Molecular dynamics (MD) simulations use these models or experimentally derived structures to simulate the motion of atoms and molecules over time. MD simulations can provide insights into:

The dynamics of ligand binding and unbinding from a receptor.

Conformational changes in a receptor upon hormone binding.

The stability of protein-ligand complexes.

These computational tools are powerful for generating hypotheses about how iodothyronines bind to their targets and how mutations might affect these interactions.

Understanding the three-dimensional structures of thyroid hormone receptors (TRs) and transporters is key to deciphering their mechanisms of action. X-ray crystallography has been successfully used to solve the high-resolution structures of the ligand-binding domains (LBDs) of TRα and TRβ, both in the absence of a ligand (apo) and in complex with various agonists and antagonists.

These structures have revealed critical details about the ligand-binding pocket and the conformational changes that occur upon hormone binding. A key finding is the "mousetrap" mechanism, where the binding of an agonist like T3 stabilizes a specific conformation of the receptor's activation helix (H12), promoting the recruitment of coactivator proteins and subsequent gene transcription.

Structural studies, combined with site-directed mutagenesis, have allowed researchers to map the specific amino acid residues that are crucial for hormone binding, receptor dimerization, and interaction with coregulatory proteins. This detailed structural information is not only fundamental to understanding the basic biology of iodothyronine action but also provides a rational basis for the design of novel synthetic ligands with specific therapeutic properties. Similarly, structural models of transporters like MCT8, although more challenging to obtain experimentally, are being pursued to understand how they recognize and transport iodothyronines across cell membranes.

Future Perspectives and Translational Implications in L Thyronine Derivative Research

Elucidating Novel Molecular Mechanisms and Pathways

The classical understanding of thyroid hormone action, primarily mediated by nuclear thyroid hormone receptors (TRs) regulating gene expression, has expanded to include a variety of non-genomic and alternative signaling pathways. nih.govnih.govnih.gov Future research will continue to unravel the complexity of these mechanisms, which are crucial for developing targeted therapies.

One area of intense investigation is the non-genomic signaling initiated at the plasma membrane. oup.com Thyroid hormones, including L-thyroxine (T4) and 3,5,3′-triiodo-L-thyronine (T3), can bind to a receptor on integrin αvβ3. nih.govoup.comphysiology.org This interaction triggers the activation of signaling cascades such as the mitogen-activated protein kinase (MAPK/ERK1/2) and phosphatidylinositol 3-kinase (PI3K) pathways. nih.govphysiology.orgresearchgate.net These pathways are implicated in a range of cellular processes, including cell proliferation and angiogenesis, particularly in the context of cancer. oup.comresearchgate.net For instance, T3 has been shown to activate PI3K, leading to the transcription of specific genes, while both T3 and T4 can activate the ERK1/2 pathway. physiology.org

Furthermore, research into mutant thyroid hormone receptors, such as TRβPV, has revealed their involvement in carcinogenesis through interactions with key cellular regulators like PI3K. bioscientifica.com These mutant receptors can initiate signaling cascades that promote cancer cell proliferation and invasion. bioscientifica.com Understanding these aberrant pathways is critical for developing targeted cancer therapies.

Crosstalk between TRs and other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs), represents another important frontier. mdpi.com This interplay, often involving competition for heterodimerization with retinoid X receptor (RXR), adds another layer of complexity to the regulation of metabolic gene expression and offers potential targets for intervention in metabolic diseases. mdpi.comoup.com

The discovery of thyroid hormone metabolites with distinct biological activities has also opened new avenues of research. Thyronamines, which are decarboxylated thyroid hormones, can exert effects opposite to classical thyroid hormones, such as lowering body temperature and heart rate, by activating G-protein coupled receptors like TAAR1. nih.gov

Future studies will likely focus on:

Delineating the specific downstream targets and physiological consequences of integrin αvβ3-mediated signaling.

Investigating the role of non-genomic signaling in different tissues and disease states.

Exploring the therapeutic potential of targeting the crosstalk between TRs and other nuclear receptors.

Further characterizing the receptors and signaling pathways of novel thyroid hormone metabolites.

Development of Advanced Biomarkers for Iodothyronine Status

Accurate assessment of thyroid hormone status at the tissue level remains a significant challenge. While serum levels of thyroid-stimulating hormone (TSH), free T4 (FT4), and free T3 (FT3) are the current standard, they may not fully reflect the intracellular thyroid state in various tissues. physiology.orgafricanjournalofbiomedicalresearch.com The development of advanced biomarkers is crucial for a more precise diagnosis and for monitoring the effectiveness of therapeutic interventions.

Emerging research is focused on identifying novel circulating biomarkers that can provide a more nuanced picture of thyroid function. For thyroid cancer, these include:

Circulating tumor DNA (ctDNA) and microRNAs (miRNAs): These molecules can reflect the genetic and epigenetic alterations in thyroid tumors and have the potential to serve as diagnostic and prognostic markers. frontiersin.orgnih.gov

Specific interleukins: Studies have shown that levels of certain interleukins, such as IL-6, IL-7, IL-10, and IL-13, are elevated in patients with thyroid neoplasms, while IL-8 is decreased. nih.gov A panel of these markers could improve the screening for thyroid tumors. nih.gov

Other protein markers: Increased serum levels of CA 19-9 have been associated with a poor prognosis in advanced medullary thyroid cancer. mdpi.com

Beyond cancer, there is a need for biomarkers that reflect tissue-specific thyroid hormone action. The metabolically active, but peripherally produced, reverse T3 (rT3) is a promising candidate, particularly in the context of non-thyroidal illness syndrome. africanjournalofbiomedicalresearch.com Additionally, the presence of autoantibodies against T3 and T4 can interfere with standard hormone assays and may serve as independent biomarkers for certain thyroid disorders. frontiersin.org

Future efforts in biomarker development will likely involve:

The use of high-throughput "omics" technologies (genomics, proteomics, metabolomics) to identify novel panels of biomarkers. africanjournalofbiomedicalresearch.comnih.govmdpi.com

Validation of these new biomarkers in large clinical cohorts to establish their diagnostic and prognostic utility.

Development of highly sensitive and specific assays for routine clinical use. africanjournalofbiomedicalresearch.com

Integration of artificial intelligence and machine learning to analyze complex biomarker data and improve diagnostic accuracy. africanjournalofbiomedicalresearch.com

Biomarker CategoryPotential BiomarkersAssociated Conditions
Nucleic Acids Circulating tumor DNA (ctDNA), microRNAs (miRNAs)Thyroid Cancer
Proteins Interleukins (IL-6, IL-7, IL-8, IL-10, IL-13), CA 19-9Thyroid Neoplasms, Medullary Thyroid Cancer
Iodothyronine Metabolites Reverse T3 (rT3)Non-thyroidal Illness Syndrome
Autoantibodies T3 and T4 autoantibodiesAutoimmune Thyroid Disorders

Potential Therapeutic Strategies Targeting Iodothyronine Pathways

The growing understanding of the diverse molecular actions of L-thyronine and its derivatives is paving the way for the development of novel therapeutic strategies. These approaches aim to selectively modulate thyroid hormone signaling to achieve beneficial effects while minimizing adverse reactions.

Selective thyroid hormone receptor modulators (STRMs) are compounds designed to exhibit isoform-specific or tissue-specific actions on TRs. nih.govnih.gov The rationale behind STRMs is to harness the beneficial effects of thyroid hormones, such as lowering cholesterol and promoting weight loss, without the detrimental cardiac side effects that are primarily mediated by the TRα isoform. nih.govnih.gov

Several STRMs have been developed and investigated in preclinical and clinical studies:

Sobetirome (GC-1): This TRβ-selective agonist has shown potent cholesterol-lowering effects in animal models. nih.govacs.org

Eprotirome (KB2115): Another TRβ-selective compound that has been studied in humans for its efficacy in treating dyslipidemia. nih.govfrontiersin.org

Resmetirom (MGL-3196) and VK2809 (MB07811): These are liver-targeted TRβ agonists that have shown promise in clinical trials for non-alcoholic steatohepatitis (NASH) and dyslipidemia. frontiersin.org

3,5-Diiodothyropropionic acid (DITPA): This compound binds to both TRα and TRβ with lower affinity and has been investigated for its potential benefits in heart failure. nih.gov

In addition to agonists, TR antagonists such as NH3 are being explored for the treatment of conditions like thyrotoxicosis. nih.gov The development of STRMs remains a vibrant area of research, with the goal of creating highly selective compounds for a range of metabolic and cardiovascular diseases.

CompoundTypePrimary TargetPotential Indications
Sobetirome (GC-1)TRβ AgonistCholesterolDyslipidemia
Eprotirome (KB2115)TRβ AgonistCholesterolDyslipidemia
Resmetirom (MGL-3196)Liver-targeted TRβ AgonistLiver Fat, CholesterolNASH, Dyslipidemia
VK2809 (MB07811)Liver-targeted TRβ AgonistLiver Fat, CholesterolNASH, Dyslipidemia
3,5-Diiodothyropropionic acid (DITPA)Pan-TR Agonist (low affinity)Heart FunctionHeart Failure
NH3TR AntagonistThyroid Hormone ReceptorsThyrotoxicosis

The deiodinase enzymes (DIO1, DIO2, and DIO3) are critical regulators of local thyroid hormone availability and are therefore attractive therapeutic targets. bioscientifica.commdpi.combioscientifica.com Modulating their activity could offer a way to fine-tune thyroid hormone signaling in specific tissues.

Inhibition of deiodinases is a potential strategy for conditions characterized by excess T3 production. bioscientifica.com

Propylthiouracil (B1679721) (PTU): This is a clinically used DIO1-specific inhibitor for the treatment of hyperthyroidism. bioscientifica.comresearchgate.net

Iopanoic acid and aurothioglucose: These are non-selective inhibitors of all three deiodinase isoforms. bioscientifica.comresearchgate.netthieme-connect.com

Natural Compounds: Research has identified natural compounds like genistein (B1671435) (a DIO1-specific inhibitor) and xanthohumol (B1683332) (a pan-deiodinase inhibitor) as potential modulators. researchgate.net

Targeting DIO3, which inactivates thyroid hormones, is being explored in cancer therapy. bioscientifica.com Increased DIO3 expression has been observed in some cancers and is thought to protect tumor cells from the differentiating effects of T3. frontiersin.org Inhibition of DIO3 could therefore represent a novel anti-cancer strategy. bioscientifica.com Conversely, enhancing DIO2 activity, which activates thyroid hormone, could be beneficial in metabolic conditions by increasing energy expenditure. nih.gov

Future research in this area will focus on:

Developing more specific and potent inhibitors for each deiodinase isoform. mdpi.com

Exploring the therapeutic potential of deiodinase modulation in a wider range of diseases, including metabolic disorders and cancer.

Investigating gene therapy approaches to locally modulate deiodinase expression in specific tissues. nih.gov

The transport of thyroid hormones across the cell membrane is a crucial step in their action and is mediated by specific transporter proteins. nih.govoup.com Targeting these transporters offers a novel therapeutic approach for diseases caused by defects in thyroid hormone transport.

The most well-studied example is MCT8 deficiency, a severe X-linked neurological disorder caused by mutations in the SLC16A2 gene, which encodes the MCT8 transporter. nih.govoup.com This leads to impaired transport of T3 into neurons. Therapeutic strategies under investigation include:

Thyroid hormone analogs: Compounds like 3,3′,5-triiodothyroacetic acid (Triac) and diiodothyropropionic acid (DITPA) can enter cells through transporters other than MCT8 and have shown some promise in preclinical and clinical studies to ameliorate some of the symptoms of MCT8 deficiency. eur.nlmdpi.com

Gene therapy: AAV-mediated gene replacement therapy to restore MCT8 expression in the brain is being explored as a potential curative treatment. oup.combiologists.com

The identification and characterization of other thyroid hormone transporters, such as OATP1C1, which is also important for thyroid hormone transport in the brain, may reveal additional therapeutic targets. oup.comdntb.gov.ua Future research will aim to:

Develop small molecules that can modulate the activity of specific iodothyronine transporters.

Advance gene therapy strategies for MCT8 deficiency and potentially other transporter-related disorders.

Elucidate the roles of different transporters in various tissues to identify new therapeutic opportunities.

Historically considered inactive breakdown products, certain metabolites of thyroid hormones are now recognized as biologically active molecules with therapeutic potential.

3,5-Diiodo-L-thyronine (T2) has emerged as a promising compound for the treatment of metabolic disorders. pagepressjournals.orgmdpi.com Research has shown that T2 can:

Increase metabolic rate and energy expenditure. pagepressjournals.orgresearchgate.netplos.org

Prevent high-fat diet-induced obesity and liver steatosis. pagepressjournals.orgmdpi.commdpi.com

Activate brown adipose tissue (BAT) thermogenesis. plos.org

The mechanisms of T2 action appear to be distinct from those of T3, with a primary focus on mitochondrial function. pagepressjournals.orgmdpi.com T2 has been shown to activate SIRT1 and AMPK, key regulators of cellular energy metabolism. mdpi.com While some studies suggest T2 has a favorable safety profile with fewer cardiac side effects than T3, others indicate a risk of thyromimetic effects at higher doses. nih.govmdpi.com A T2 analog, TRC150094, is also under investigation for similar metabolic benefits. nih.govoup.com

3-Iodothyronamine (T1AM) is another metabolite with unique pharmacological properties. mdpi.comsymbiosisonlinepublishing.com In contrast to T3, T1AM can induce hypothermia and has negative inotropic and chronotropic effects on the heart. mdpi.comsymbiosisonlinepublishing.cominca.gov.br It exerts its effects, at least in part, through the trace amine-associated receptor 1 (TAAR1). mdpi.comnih.gov T1AM has also been shown to have neuroprotective effects, including repressing microglia-mediated neuroinflammation and inducing autophagy. nih.govmdpi.comendocrine-abstracts.org These properties make T1AM and its analogs, such as SG-2, interesting candidates for the treatment of neurodegenerative diseases and metabolic disorders. mdpi.comnih.govmdpi.com

Future research on thyroid hormone metabolites will focus on:

Clarifying the precise molecular mechanisms of action of T2 and T1AM.

Conducting rigorous clinical trials to evaluate their efficacy and safety in humans.

Developing stable and selective analogs with improved therapeutic profiles.

Exploring the therapeutic potential of other, less-studied, thyroid hormone metabolites.

Addressing Environmental Impacts on Thyroid Health

The thyroid gland is highly susceptible to the influence of various environmental factors, which can disrupt its function and contribute to the development of thyroid disorders. nih.govhilarispublisher.comnih.gov Research into this compound and its metabolic pathways is crucial for understanding the mechanisms of these disruptions and for developing strategies to mitigate their impact.

A significant area of concern is the exposure to endocrine-disrupting chemicals (EDCs). These are substances found in a wide range of everyday products, including plastics, pesticides, and industrial pollutants, that can interfere with the body's endocrine system. ifm.orghilarispublisher.com EDCs such as bisphenol A (BPA), phthalates, polychlorinated biphenyls (PCBs), and per- and poly-fluoroalkyl substances (PFAS) have been shown to disrupt thyroid hormone synthesis, transport, and action. ifm.orgnih.govhilarispublisher.comnih.gov For instance, some EDCs can bind to thyroid transport proteins, displacing thyroxine and altering its availability to tissues. nih.gov

Air pollution, particularly fine particulate matter (PM2.5), has also been linked to negative effects on thyroid function, potentially through mechanisms involving oxidative stress and inflammation. nih.govhilarispublisher.com Furthermore, dietary factors, such as iodine intake, are well-established determinants of thyroid health. hilarispublisher.commdpi.com Both iodine deficiency and excess can lead to thyroid dysfunction. mdpi.com Other dietary components and even the gut microbiome can also play a role in modulating thyroid function. ifm.orgnih.gov

Understanding how these environmental factors impact the complex lifecycle of this compound—from its synthesis and secretion to its metabolism and action in target tissues—is a key area of ongoing research. This knowledge is essential for developing public health strategies to reduce exposure to harmful substances and for advising individuals on lifestyle modifications that can support thyroid health.

Interactive Table: Environmental Factors Affecting Thyroid Function and this compound Metabolism

Environmental FactorMechanism of Action on Thyroid SystemPotential Impact on this compound
Endocrine-Disrupting Chemicals (e.g., BPA, Phthalates, PCBs) Interfere with thyroid hormone synthesis, transport proteins, and receptor binding. ifm.orgnih.govnih.govCan alter circulating levels of thyroxine and its conversion to active metabolites. nih.gov
Heavy Metals (e.g., from pollution) Can negatively affect thyroid function. nih.govMay disrupt enzymatic processes involved in this compound synthesis and metabolism.
Air Pollution (e.g., PM2.5) Can induce oxidative stress and inflammation, impacting thyroid function. hilarispublisher.comMay lead to altered thyroid hormone levels. nih.gov
Iodine Intake (Deficiency or Excess) Iodine is an essential component of thyroid hormones. hilarispublisher.commdpi.comInadequate or excessive iodine directly impacts the synthesis of this compound and its iodinated derivatives. mdpi.com
Diet and Gut Microbiome Can influence inflammation and the availability of nutrients crucial for thyroid function, such as selenium and zinc. ifm.orgMay affect the conversion of T4 to T3 and the overall balance of thyroid hormone metabolites. ifm.org

Q & A

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